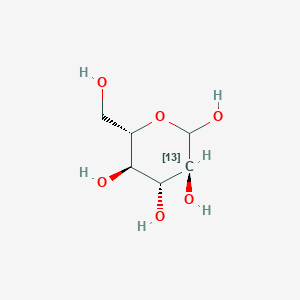

Guanosine-5',5''-d2 Monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

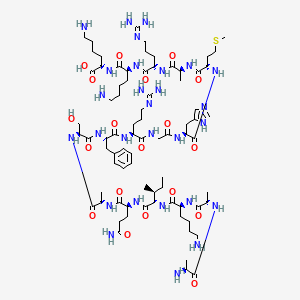

The synthesis of Guanosine-5’,5’'-d2 Monohydrate typically involves isotopic labeling. Deuterium atoms are introduced into the guanosine molecule during its synthesis. Researchers use state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .

Chemical Reactions Analysis

As a modified guanosine derivative, Guanosine-5’,5’'-d2 Monohydrate participates in various biochemical reactions. It can serve as a substrate for enzymes involved in nucleotide biosynthesis, including guanylate kinases and guanosine monophosphate synthetase. These enzymes catalyze the conversion of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP) .

Physical And Chemical Properties Analysis

- Molecular Weight : Approximately 303.271 g/mol .

科学的研究の応用

Hydration Structures and Spectroscopy

Research on guanosine, including its derivatives like Guanosine-5',5''-d2 Monohydrate, has revealed intricate details about its hydration structures. Studies have shown that guanosine and its derivatives form mono- and dihydrated clusters, which have been analyzed using IR-UV double resonance spectroscopy. These studies help in understanding the molecular interactions and stability of guanosine in different hydrated states, indicating the importance of specific hydration structures involving the sugar group and guanine moiety (Saigusa, Urashima, & Asami, 2009).

Supramolecular Hydrogels

Guanosine derivatives have been found to form supramolecular hydrogels. For example, guanosine 5'-monophosphate forms blue emitting chiral carbon dots (G-dots) that exhibit unique fluorescent properties and can self-assemble into fluorescent hydrogels. These findings open doors to potential applications in biotechnology and nanotechnology due to their unique structural and optical properties (Ghosh, Parasar, Bhattacharyya, & Dash, 2016).

G-Quadruplexes and Structural Analysis

Guanosine derivatives like Guanosine-5',5''-d2 Monohydrate play a crucial role in the formation of G-quadruplexes, which are four-stranded helicoidal aggregates important in molecular biology. Studies using neutron diffraction and other techniques have shed light on the structural features of these quadruplexes in different phases, including their interaction with cations, which is essential for their stability (Federiconi, Ausili, Fragneto, Ferrero, & Mariani, 2005).

Chiral Separations and Gel Networks

Guanosine gels, formed through the self-association of guanosine compounds, have been introduced as chiral selectors in capillary electrophoresis. This novel approach leverages the reversible nature of guanosine gel networks for efficient chiral separations, offering potential benefits in analytical chemistry (Dowling, Charles, Nwakpuda, & McGown, 2004).

特性

CAS番号 |

478511-34-1 |

|---|---|

製品名 |

Guanosine-5',5''-d2 Monohydrate |

分子式 |

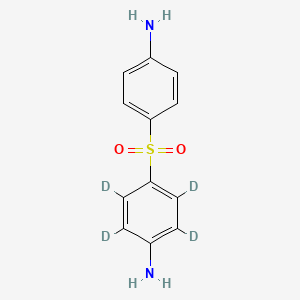

C10H15N5O6 |

分子量 |

303.271 |

IUPAC名 |

2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one;hydrate |

InChI |

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2; |

InChIキー |

YCHNAJLCEKPFHB-FCRKRYBXSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O |

同義語 |

2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-5’,5’’-d2; DL-Guanosine-5’,5’’-d2; Guanine Ribonucleoside-5’,5’’-d2; 9-β-D-Ribofuranosylguanine-5’,5’’-d2; 2-Aminoinosine-5’,5’’-d2; NSC 19994-5’,5’’-d2; Vernine-5’,5’’-d2; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-[1-13C]Glucose](/img/structure/B583745.png)

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)